molecular formula C6H10O3 B6282778 (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2137036-19-0

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No. B6282778
CAS RN: 2137036-19-0
M. Wt: 130.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylcyclopropanecarboxylic acid is an organic compound used in the structure-activity studies of small carboxylic acids (SCAs). It has also been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .


Molecular Structure Analysis

The molecular structure of 1-Methylcyclopropanecarboxylic acid is represented by the SMILES string CC1(CC1)C(O)=O . The InChI key is DIZKLZKLNKQFGB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-Methylcyclopropanecarboxylic acid is a solid substance with a boiling point of 183-185 °C (lit.) and a melting point of 30-32 °C (lit.) .

Mechanism of Action

The mechanism of action of 1-Methylcyclopropanecarboxylic acid is not explicitly mentioned, but it has been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .

Safety and Hazards

This compound is classified as Skin Corr. 1B under the GHS classification. It has a hazard statement of H314 and precautionary statements including P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 . It has a flash point of 183.2 °F (84 °C) - closed cup .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Methanol is reacted with sodium hydride to form sodium methoxide.", "Step 2: Cyclopropane is brominated using bromine to form 1-bromocyclopropane.", "Step 3: 1-bromocyclopropane is reacted with sodium methoxide to form (1R,2S)-2-methoxymethylcyclopropane.", "Step 4: Sodium borohydride is used to reduce the carbonyl group of (1R,2S)-2-methoxymethylcyclopropane to form the corresponding alcohol.", "Step 5: Sodium hydroxide is used to hydrolyze the ester group of the alcohol to form (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid.", "Step 6: Chloroacetic acid is used to esterify the carboxylic acid group of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid to form the corresponding methyl ester." ] }

CAS RN

2137036-19-0

Product Name

(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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